Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3',5-difluoro-
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Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro- is a synthetic nucleotide analog. This compound is structurally similar to uridine triphosphate, a naturally occurring nucleotide involved in various biochemical processes. The modifications at the 2’ and 3’ positions with deoxy and difluoro groups, respectively, confer unique properties to this compound, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro- typically involves multi-step organic synthesis. The starting material is often uridine, which undergoes selective deoxygenation and fluorination at the 2’ and 3’ positions. The triphosphate group is then introduced using phosphoramidite chemistry or other phosphorylation techniques. The reaction conditions usually require anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms at the 3’ and 5’ positions can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic or enzymatic conditions, such as the use of phosphatases, facilitate the hydrolysis of the triphosphate group.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, although these reactions are less frequent.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted analogs.
Hydrolysis: The primary product is uridine monophosphate or diphosphate, depending on the extent of hydrolysis.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of RNA synthesis and function, as well as in the investigation of nucleotide metabolism.
Medicine: Potential therapeutic applications include antiviral and anticancer research, where the compound’s unique properties can inhibit viral replication or cancer cell proliferation.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro- involves its incorporation into nucleic acids or interaction with nucleotide-binding proteins. The modifications at the 2’ and 3’ positions prevent normal base pairing and elongation during nucleic acid synthesis, leading to chain termination. This property is particularly useful in antiviral and anticancer therapies, where it can inhibit the replication of viral genomes or the proliferation of cancer cells. The compound may also interact with specific enzymes involved in nucleotide metabolism, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate): The parent compound without the deoxy and difluoro modifications.
2’,3’-Dideoxyuridine 5’-triphosphate: Lacks the fluorine atoms but retains the deoxy modifications.
3’,5’-Difluorouridine 5’-triphosphate: Contains the fluorine modifications but not the deoxy groups.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro- is unique due to the combination of deoxy and difluoro modifications. This dual modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in various research and therapeutic applications. The compound’s ability to terminate nucleic acid synthesis also distinguishes it from other similar nucleotides, providing specific advantages in antiviral and anticancer research.
Properties
CAS No. |
124903-22-6 |
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Molecular Formula |
C9H13F2N2O13P3 |
Molecular Weight |
488.12 g/mol |
IUPAC Name |
[[(2R,3S,5R)-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13F2N2O13P3/c10-4-1-7(13-2-5(11)8(14)12-9(13)15)24-6(4)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,4,6-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t4-,6+,7+/m0/s1 |
InChI Key |
LAKKQICAGYOWHI-UBKIQSJTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
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